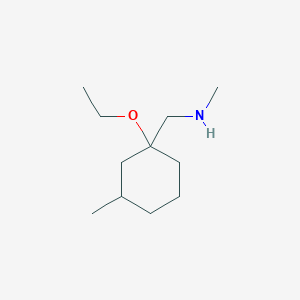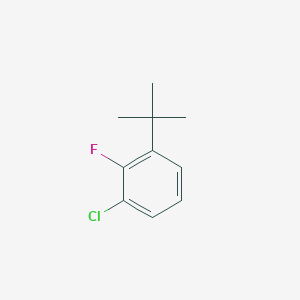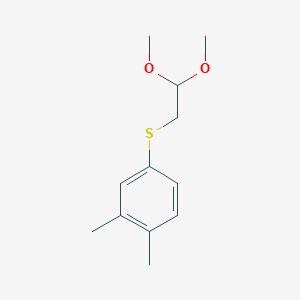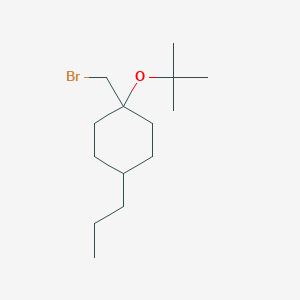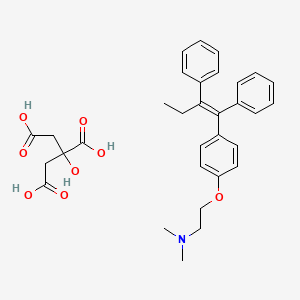
(E)-Tamoxifen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Tamoxifen citrate is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy, particularly for premenopausal and postmenopausal women.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tamoxifen citrate typically involves the reaction of 4-(2-dimethylaminoethoxy)benzophenone with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Tamoxifen citrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bond in the structure.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Aplicaciones Científicas De Investigación
(E)-Tamoxifen citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying SERM activity and receptor binding.
Biology: Employed in cell culture studies to investigate estrogen receptor signaling pathways.
Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mecanismo De Acción
(E)-Tamoxifen citrate exerts its effects by binding to estrogen receptors, particularly ERα and ERβ, in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and tumor growth. The compound also induces apoptosis and inhibits angiogenesis, contributing to its anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen but with a different side chain, used in breast cancer treatment.
Fulvestrant: A pure anti-estrogen that degrades estrogen receptors.
Uniqueness
(E)-Tamoxifen citrate is unique due to its dual action as both an estrogen antagonist in breast tissue and an agonist in other tissues like bone and liver. This duality provides therapeutic benefits while minimizing adverse effects, making it a versatile and widely used compound in oncology.
Propiedades
Número CAS |
76487-65-5 |
|---|---|
Fórmula molecular |
C32H37NO8 |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
Clave InChI |
FQZYTYWMLGAPFJ-BTKVJIOYSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




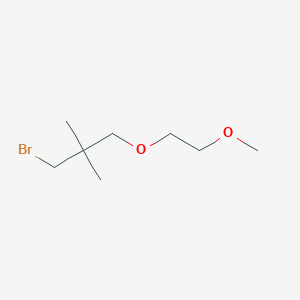

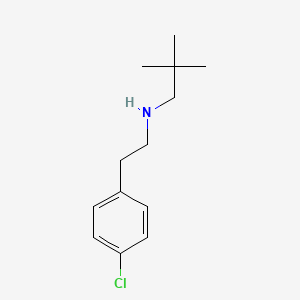
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
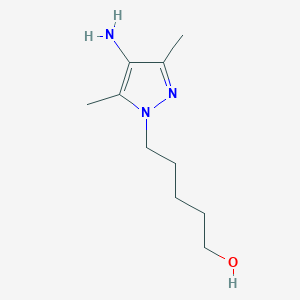
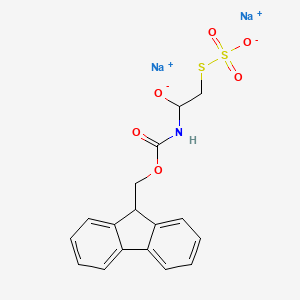
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
